![molecular formula C14H17N3O3S B5020468 ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5020468.png)
ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce the activity of certain enzymes that are involved in the progression of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is its versatility. This compound has shown promising results as an anticancer agent, antifungal agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the major limitations of this compound is its toxicity. It has been shown to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate. One of the major future directions is the study of its potential use as a drug delivery system. This compound has been shown to have good solubility and stability, making it an ideal candidate for drug delivery. Another future direction is the study of its potential use as a diagnostic tool. This compound has been shown to have good binding affinity to certain proteins, making it an ideal candidate for diagnostic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has shown promising results as an anticancer agent, antifungal agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various fields of scientific research.
Synthesemethoden
Ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is synthesized using a specific method. This method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl {[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results as an anticancer agent, antifungal agent, and antimicrobial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 2-[[4-(2-hydroxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-20-12(19)10-21-14-16-15-13(17(14)8-9-18)11-6-4-3-5-7-11/h3-7,18H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWDSIAENRRMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

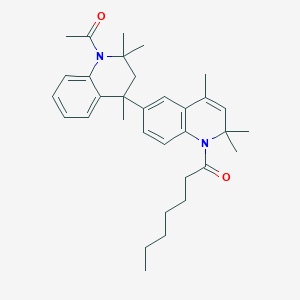

![2-amino-4-(2,3-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5020401.png)
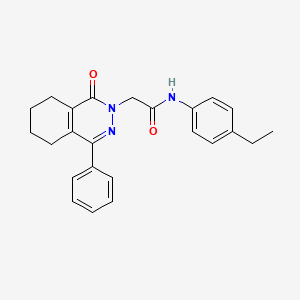
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5020418.png)
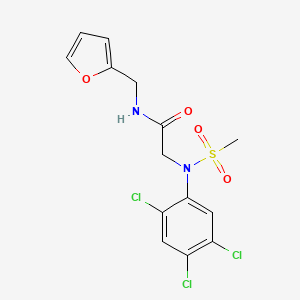
![1-(3,4-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5020433.png)
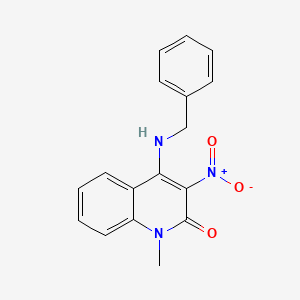
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020438.png)
![ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5020446.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020475.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5020486.png)
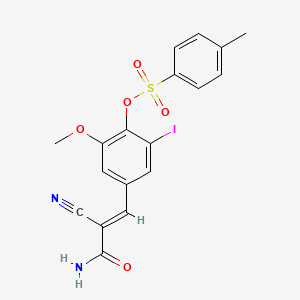
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5020497.png)